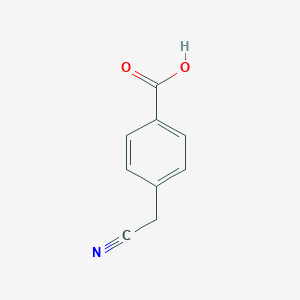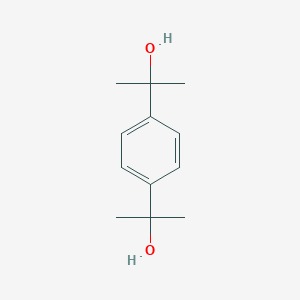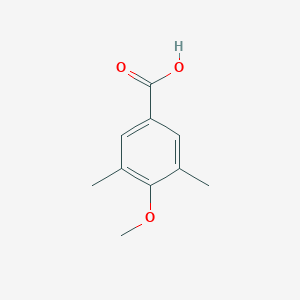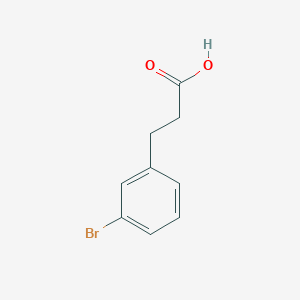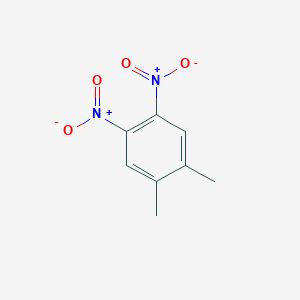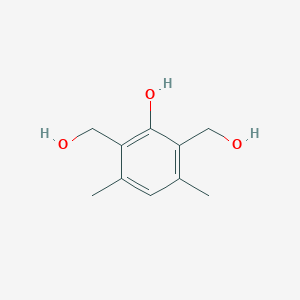
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol (BHMDP) is a phenolic compound that has gained significant attention in recent years due to its potential applications in various fields such as medicine, agriculture, and industry. BHMDP is a white crystalline powder that is soluble in water and has a molecular formula of C10H14O3.
Mécanisme D'action
The mechanism of action of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways such as the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
In vivo studies have shown that this compound has neuroprotective properties, which may be attributed to its ability to reduce oxidative stress and inflammation in the brain. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has several advantages for lab experiments. It is easy to synthesize, has high purity, and is relatively stable. This compound is also soluble in water, making it easy to administer to cells or animals.
However, there are also some limitations to the use of this compound in lab experiments. This compound has low bioavailability, which may limit its effectiveness in vivo. This compound also has limited solubility in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,6-Bis(hydroxymethyl)-3,5-dimethylphenol. In medicine, further studies are needed to investigate the potential of this compound as a treatment for various diseases such as cancer, diabetes, and Alzheimer's disease. In agriculture, further studies are needed to investigate the potential of this compound as a plant growth regulator and herbicide. In industry, further studies are needed to investigate the potential of this compound as an adhesive and coating material.
Conclusion:
In conclusion, this compound is a phenolic compound that has potential applications in various fields such as medicine, agriculture, and industry. This compound has antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. This compound also has plant growth-promoting and herbicidal properties, making it a potential candidate for the development of new fertilizers and herbicides. This compound has adhesive properties, making it a potential candidate for the development of new adhesives and coatings. Further studies are needed to investigate the full potential of this compound in these fields.
Méthodes De Synthèse
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol can be synthesized through several methods such as the reaction of 2,6-dimethylphenol with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 2,6-dimethylphenol with paraformaldehyde and hydrogen peroxide in the presence of a catalyst. Both methods yield this compound with high purity and yield.
Applications De Recherche Scientifique
2,6-Bis(hydroxymethyl)-3,5-dimethylphenol has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
In agriculture, this compound has been shown to have plant growth-promoting properties, making it a potential candidate for the development of new fertilizers and plant growth regulators. This compound has also been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
In industry, this compound has been shown to have adhesive properties, making it a potential candidate for the development of new adhesives and coatings.
Propriétés
Numéro CAS |
22002-36-4 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2,6-bis(hydroxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C10H14O3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3,11-13H,4-5H2,1-2H3 |
Clé InChI |
DHQDXPIEOYLUBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1CO)O)CO)C |
SMILES canonique |
CC1=CC(=C(C(=C1CO)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
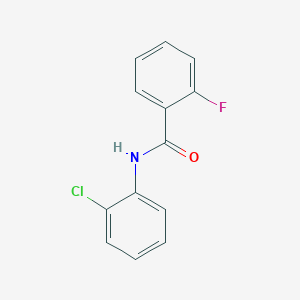

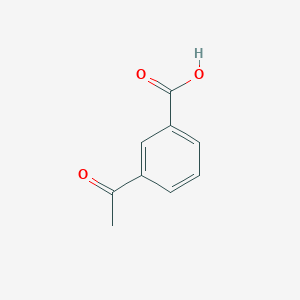
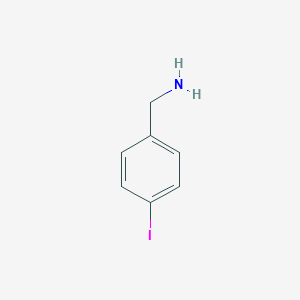
![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)
